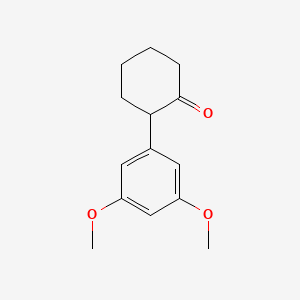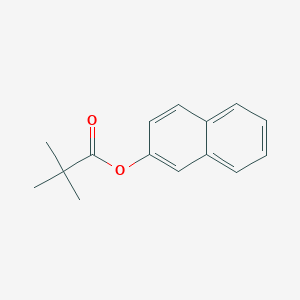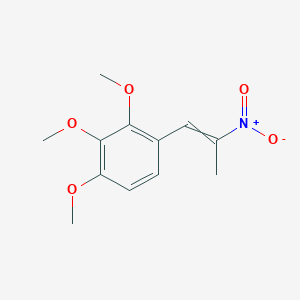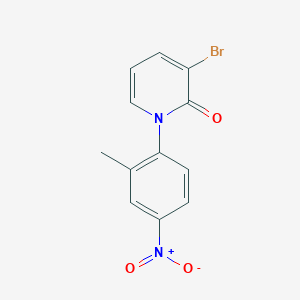
5-(difluoromethyl)-3-methylpicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(difluoromethyl)-3-methylpicolinonitrile is a heterocyclic organic compound with the molecular formula C8H6F2N2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a nitrile group (-CN) attached to the second position of the pyridine ring, a difluoromethyl group (-CF2H) at the fifth position, and a methyl group (-CH3) at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-3-methylpicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with sodium cyanide (NaCN) to form 2-pyridinecarbonitrile. This intermediate can then be subjected to further functionalization to introduce the difluoromethyl and methyl groups. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide (CuI), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced process control systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(difluoromethyl)-3-methylpicolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group (-NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce aminopyridines.
Wissenschaftliche Forschungsanwendungen
5-(difluoromethyl)-3-methylpicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(difluoromethyl)-3-methylpicolinonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the difluoromethyl and nitrile groups can enhance the compound’s binding affinity and specificity for its target, leading to the modulation of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarbonitrile: Lacks the difluoromethyl and methyl groups, making it less versatile in certain applications.
3-Methyl-2-pyridinecarbonitrile: Similar structure but lacks the difluoromethyl group.
5-Difluoromethyl-2-pyridinecarbonitrile: Similar structure but lacks the methyl group.
Uniqueness
5-(difluoromethyl)-3-methylpicolinonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents can enhance the compound’s stability, solubility, and binding interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H6F2N2 |
|---|---|
Molekulargewicht |
168.14 g/mol |
IUPAC-Name |
5-(difluoromethyl)-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F2N2/c1-5-2-6(8(9)10)4-12-7(5)3-11/h2,4,8H,1H3 |
InChI-Schlüssel |
ZLPNDLYJPSAXKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C#N)C(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)




![Piperidine, 1-[2-chloro-3-(oxiranylmethoxy)phenyl]-](/img/structure/B8706619.png)







